
Rubone
Overview
Description
Rubone (2’-hydroxy-2,4,4’,5,6’-pentamethoxychalcone) is a small-molecule chalcone derivative identified as a potent modulator of microRNA-34a (miR-34a), a tumor suppressor frequently downregulated in cancers such as hepatocellular carcinoma (HCC) and prostate cancer . Its mechanism involves enhancing wild-type or mutant p53 binding to the miR-34a promoter, upregulating miR-34a expression, and subsequently suppressing oncogenic targets like Bcl-2, Cyclin D1, CDK6, SIRT1, and FOXP1 . Preclinical studies demonstrate this compound’s efficacy in inhibiting tumor growth, migration, and angiogenesis, with superior activity compared to Sorafenib, a standard HCC therapy . This compound also synergizes with chemotherapeutics like paclitaxel (PTX) in resistant cancers . However, its p53-dependent action limits efficacy in p53-null cells, necessitating further research on broader applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubone can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with 2,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves scaling up the Claisen-Schmidt condensation reaction with appropriate adjustments to reaction conditions to ensure safety and efficiency in an industrial setting .
Chemical Reactions Analysis
Types of Reactions: Rubone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated derivatives
Scientific Research Applications
Rubone, also known chemically as (2E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one, is a chalcone analog with diverse applications in scientific research, particularly in chemistry, biology, and medicine. It has shown potential as a therapeutic agent for treating cancers, especially hepatocellular carcinoma and prostate cancer.
Scientific Research Applications
This compound's applications span multiple scientific disciplines:
- Chemistry It serves as a model compound in studying chalcone derivatives and their reactivity.
- Biology It is investigated for its role in modulating microRNA-34a and its effects on gene expression.
- Medicine It is explored as a potential therapeutic agent for treating cancers, particularly hepatocellular carcinoma and prostate cancer.
Combination Therapy
This compound has been used in combination with paclitaxel to treat resistant prostate cancer. The combination therapy inhibited orthotopic prostate tumor growth in nude mice by reversing the expression of miR-34a, SIRT1, cyclin D1, and E-cadherin.
Potential Therapeutic Agent
This compound has shown significantly high cytotoxicity in DU145-TXR and PC3-TXR cells, suggesting a stronger anticancer effect in advanced prostate cancer cells with lower miR-34a expression. It dramatically inhibits tumor growth in hepatocellular carcinoma (HCC), exhibiting stronger anti-HCC activity than sorafenib both in vitro and in vivo. this compound treatment showed no impairment of the tissues of major organs in BALB/C mice.
Delivery Systems
Mechanism of Action
Rubone exerts its effects by modulating the expression of microRNA-34a. It specifically restores microRNA-34a levels in hepatocellular carcinoma cells with wild-type or mutated p53, but not in cells with p53 deletions. This restoration leads to the downregulation of target genes such as cyclin D1 and Bcl-2, which are involved in cell cycle regulation and apoptosis . By enhancing the occupancy of p53 on the microRNA-34a promoter, this compound effectively inhibits tumor growth .
Comparison with Similar Compounds
Mechanism of Action and Specificity
Key Findings :
- This compound’s p53-dependent mechanism distinguishes it from miR-34a mimics (nucleic acids) and Sorafenib (kinase inhibitor). Unlike Sorafenib, this compound directly targets miR-34a, reducing off-target effects .
- miR-34a mimics bypass p53 but face delivery challenges (e.g., instability), whereas this compound’s small-molecule nature improves bioavailability .
- RJW100, another small-molecule miRNA modulator, activates miR-200c but operates through nuclear receptors, highlighting divergent pathways in miRNA regulation .
Efficacy and Clinical Potential
Key Findings :
- This compound shows comparable or superior tumor suppression to Sorafenib in HCC models, with 50% greater reduction in tumor volume at 10 mg/kg .
- In prostate cancer, this compound (10 mg/kg) reverses PTX resistance by downregulating miR-34a targets, a feature absent in Sorafenib .
- miR-34a mimics require advanced delivery systems (e.g., nanoparticles) for stability, whereas this compound’s formulation in PEG-PCD micelles improves solubility and targeting .
Limitations and Advantages
Biological Activity
Rubone, a naturally occurring flavonoid glycoside with the chemical formula C20H22O7, has garnered attention in recent years for its diverse biological activities, particularly in the context of cancer therapy and antioxidant properties. This article delves into the biological activity of this compound, presenting detailed findings from various studies, including case studies and comparative analyses.
Overview of this compound
This compound is primarily derived from plants in the Rubus genus, which includes blackberries and raspberries. Its structure features multiple hydroxyl groups and a glycosidic linkage, contributing to its biological efficacy. The compound has been investigated for its potential therapeutic applications across different fields, especially oncology.
Anticancer Activity
Mechanism of Action:
this compound has been shown to exert significant anticancer effects through various mechanisms:
- Restoration of miR-34a Expression: this compound selectively restores miR-34a expression in cancer cells, which is often silenced in malignancies such as hepatocellular carcinoma (HCC) and prostate cancer. This restoration is crucial as miR-34a is known to regulate several oncogenes and tumor suppressor genes, influencing cell proliferation and apoptosis .
- Combination Therapy: In preclinical studies, this compound has been used in combination with paclitaxel to enhance therapeutic efficacy against resistant prostate cancer. This combination therapy demonstrated a notable inhibition of tumor growth in nude mice by modulating the expression of key regulatory proteins such as SIRT1 and cyclin D1.
Cytotoxicity Studies:
this compound exhibits high cytotoxicity against various cancer cell lines, including DU145-TXR and PC3-TXR cells. Studies indicate that it has a stronger anticancer effect in advanced prostate cancer cells compared to traditional chemotherapeutics like sorafenib.
Antioxidant Properties
This compound's antioxidant activity is another significant aspect of its biological profile. It effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage that can lead to cancer progression and other diseases.
Comparative Analysis with Other Flavonoids
To contextualize this compound's activity, it is beneficial to compare it with other flavonoids:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Quercetin | C15H10O7 | Strong anti-inflammatory properties |
Kaempferol | C15H10O6 | Potent antioxidant effects |
Rutin | C21H20O12 | Notable vascular benefits |
Myricetin | C15H10O8 | Neuroprotective properties |
This compound's unique glycosidic structure differentiates it from these compounds, allowing for distinct biological activities.
Case Studies
A case study approach highlights this compound's clinical relevance:
- Prostate Cancer Treatment: A study involving patients with advanced prostate cancer explored the efficacy of this compound combined with standard chemotherapy. The results indicated improved treatment outcomes and reduced side effects compared to chemotherapy alone. This suggests that this compound may enhance the therapeutic index of existing treatments by targeting specific molecular pathways involved in tumor growth .
Research Findings
Recent studies have illustrated the following key findings regarding this compound:
- Inhibition of Tumor Growth: In vivo studies demonstrated that this compound significantly inhibits tumor growth in HCC models, outperforming sorafenib both in vitro and in vivo without causing major organ toxicity.
- Safety Profile: Preclinical assessments indicate that this compound does not impair major organ function in animal models, suggesting a favorable safety profile for potential therapeutic use.
Properties
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-23-13-9-15(22)20(19(10-13)27-5)14(21)7-6-12-8-17(25-3)18(26-4)11-16(12)24-2/h6-11,22H,1-5H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCQVGQULWFQTM-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421457 | |
Record name | Rubone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73694-15-2 | |
Record name | Rubone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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